LY 186826

Antibiotic Drug Discovery Structural Biology

Researchers investigating β-lactamase-driven resistance require PBP-targeting probes structurally distinct from conventional β-lactams. LY 186826 addresses this need as a bicyclic pyrazolidinone featuring a novel aza-γ-lactam ring that binds penicillin-binding proteins while presenting a divergent pharmacological and stability profile. • Broad-spectrum potency against Gram-positive & Gram-negative bacteria with enhanced activity against Enterobacter strains • Inactivated by β-lactamases and Enterobacterases, serving as a discriminating substrate for enzymology and resistance-evolution studies • Supplied with full analytical documentation; available in standard research quantities from 25 mg to gram scale via custom synthesis

Molecular Formula C15H16N6O6S
Molecular Weight 408.4 g/mol
CAS No. 126165-79-5
Cat. No. B1675593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 186826
CAS126165-79-5
SynonymsLY 186826;  LY186826;  LY-186826.
Molecular FormulaC15H16N6O6S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O
InChIInChI=1S/C15H16N6O6S/c1-6(22)7-3-20-4-8(13(24)21(20)11(7)14(25)26)17-12(23)10(19-27-2)9-5-28-15(16)18-9/h5,8H,3-4H2,1-2H3,(H2,16,18)(H,17,23)(H,25,26)/b19-10+
InChIKeyIZZDXJHOVYWBDZ-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 186826 (CAS 126165-79-5): A Bicyclic Pyrazolidinone Gamma-Lactam Antibiotic


LY 186826 (CAS 126165-79-5) is a synthetic antibacterial agent belonging to the bicyclic pyrazolidinone class. It is characterized by a novel aza-γ-lactam ring structure [1]. This compound acts as an antibiotic by inhibiting bacterial cell wall synthesis, a mechanism it shares with β-lactam antibiotics, and it is known to bind to penicillin-binding proteins (PBPs) [1]. Chemically, it is defined by the molecular formula C15H16N6O6S and a molecular weight of 408.39 g/mol . The compound is specifically noted for its potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, with reported enhanced efficacy against Enterobacter strains .

Why LY 186826 Cannot Be Simply Substituted by Standard Beta-Lactam Antibiotics


The fundamental structural and mechanistic differentiation of LY 186826 prevents its simple interchange with conventional β-lactam antibiotics. LY 186826 is a γ-lactam, belonging to the bicyclic pyrazolidinone class, which features a novel aza-γ-lactam ring [1]. This contrasts with the β-lactam ring that defines penicillins, cephalosporins, and carbapenems. While both classes inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs) and interact with β-lactamases, their distinct core structures result in different pharmacological profiles, stability characteristics, and antibacterial spectra [1]. Therefore, a procurement decision cannot rely on the assumption that a β-lactam analog will replicate the specific properties of LY 186826; quantitative evidence of its unique performance is required.

Quantitative Differentiation Evidence for LY 186826 (CAS 126165-79-5)


Structural Differentiation: LY 186826 is a Gamma-Lactam, Not a Beta-Lactam

LY 186826 is a bicyclic pyrazolidinone containing an aza-γ-lactam ring [1]. This core structure is a key differentiator from traditional β-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) [1]. While both classes target penicillin-binding proteins (PBPs), the distinct ring system of LY 186826 may confer different binding kinetics, stability profiles, and susceptibility to resistance mechanisms. Quantitative data comparing its PBP binding affinity or hydrolytic stability to a specific β-lactam comparator is not available in the current search results.

Antibiotic Drug Discovery Structural Biology

Spectrum of Activity: Enhanced Activity Against Enterobacter Strains

LY 186826 demonstrates a broad spectrum of antibacterial activity but is notably distinguished by its enhanced efficacy against Enterobacter strains . This is a key differentiator from some β-lactam antibiotics, which may be susceptible to the chromosomal AmpC β-lactamases commonly produced by Enterobacter species. The compound is inactivated by β-lactamases and Enterobacterases . Quantitative MIC values for specific Enterobacter strains or comparisons with other antibiotics (e.g., cefotaxime, imipenem) are not provided in the available search results, precluding a quantified assessment of this enhanced activity.

Antibacterial Microbiology Drug Development

Limitation of Evidence: Lack of Quantitative Comparator Data for Procurement Decisions

A thorough search of the provided source priorities and exclusions has not yielded the high-strength, quantitative, comparator-based evidence required to justify a procurement decision for LY 186826 over a closely related analog. The available information is limited to qualitative descriptions of its spectrum, its inactivation by certain enzymes, and its structural class. No head-to-head MIC comparisons, in vivo pharmacokinetic data, or stability assays were found in the primary research papers, patents, or authoritative databases accessed. For instance, a comparison to cefotaxime or imipenem is mentioned by a vendor , but without specific numerical data, it does not meet the criteria for inclusion as core evidence. This absence of quantitative differentiation means that any selection of LY 186826 for a research or industrial application would require additional, independent experimental validation by the user.

Antibiotic Procurement Data Quality

Potential Research Applications for LY 186826 (CAS 126165-79-5)


Basic Research on Non-Beta-Lactam Cell Wall Inhibitors

Due to its novel aza-γ-lactam ring structure, LY 186826 serves as a key tool compound for investigating the structure-activity relationships of antibacterial agents that target penicillin-binding proteins (PBPs) but are not β-lactams [1]. This research is fundamental for understanding bacterial cell wall synthesis and developing new classes of antibiotics to overcome β-lactamase-mediated resistance.

Mechanistic Studies of Enterobacter Species

The reported stronger activity of LY 186826 against Enterobacter strains makes it a candidate for in vitro studies focused on this clinically relevant pathogen [1]. It can be used to probe the interaction of γ-lactam compounds with the unique cell wall biology and resistance mechanisms (such as AmpC β-lactamases) of Enterobacter.

Comparative Studies on Beta-Lactamase Inactivation

LY 186826 is known to be inactivated by β-lactamases and Enterobacterases [1]. This property positions it as a valuable substrate for enzymology studies comparing the kinetics and specificity of various β-lactamase enzymes toward γ-lactam versus β-lactam substrates. Such studies are crucial for understanding resistance evolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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